molecular formula C18H20BrN3O B2851941 2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one CAS No. 2320681-84-1

2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one

Cat. No.: B2851941
CAS No.: 2320681-84-1
M. Wt: 374.282
InChI Key: NBLYSTSKSGPUDZ-UHFFFAOYSA-N
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Description

The compound 2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one features a bicyclic tropane core (8-azabicyclo[3.2.1]octane) substituted at the 3-position with a 1H-imidazole heterocycle and at the 8-position with a 2-(4-bromophenyl)acetyl group. This structure combines a rigid bicyclic scaffold with pharmacologically relevant substituents:

  • The imidazole ring offers hydrogen-bonding capabilities and basicity, which may facilitate interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

2-(4-bromophenyl)-1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O/c19-14-3-1-13(2-4-14)9-18(23)22-15-5-6-16(22)11-17(10-15)21-8-7-20-12-21/h1-4,7-8,12,15-17H,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLYSTSKSGPUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CC=C(C=C3)Br)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.

    Introduction of the imidazole ring: This step often involves the use of imidazole or its derivatives under conditions that promote nucleophilic substitution.

    Attachment of the bromophenyl group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, which can improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, while the bromophenyl group may enhance binding affinity through hydrophobic interactions. The bicyclic core provides structural rigidity, which can influence the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogues of the 8-Azabicyclo[3.2.1]octane Core

Table 1: Key Structural Analogues and Their Properties
Compound ID/Name Substituents Molecular Formula Molecular Weight (g/mol) Key Characteristics Reference
Target Compound 3-(1H-imidazol-1-yl), 8-(2-(4-bromophenyl)acetyl) C₁₉H₂₀BrN₃O 394.29 Likely characterized via NMR and MS; imidazole enhances H-bonding potential
BK61965 3-(1H-1,2,4-triazol-1-yl), 8-(3-(2-bromophenyl)propanoyl) C₁₈H₂₁BrN₄O 389.29 White solid; triazole substitution alters H-bonding vs. imidazole
BK70965 3-(1H-imidazol-1-yl), 8-(2-(benzylsulfanyl)acetyl) C₁₉H₂₃N₃OS 341.47 Sulfur-containing substituent increases lipophilicity; commercial availability noted
10a () 3-(bis(4-fluorophenyl)methoxy), 8-(2-(dimethylamino)ethyl) C₂₉H₃₃F₂N₃O₃ 521.59 Fluorinated aromatic groups enhance metabolic stability; oxalate salt improves crystallinity
19 () 8-(4-cyano-2-fluorophenyl), 3-(tert-butyl carbamate) C₂₈H₃₄FN₅O₄ 547.60 High-resolution mass spectrometry (HRMS) confirmed structure; 50% synthetic yield
Key Observations:

Substituent Effects on Pharmacokinetics: The 4-bromophenyl group in the target compound increases molecular weight and lipophilicity compared to analogues with 2-bromophenyl (BK61965) or benzylsulfanyl (BK70965). Bromine’s position (para vs. ortho) may alter steric and electronic interactions with biological targets . Imidazole vs.

Synthetic Yields and Methods :

  • Compounds with tert-butyl carbamate (e.g., 19 in ) show moderate yields (50–72%), attributed to steric hindrance during coupling reactions .
  • Palladium-catalyzed methods (e.g., ) are widely used for introducing aryl/heteroaryl groups to the tropane core, though yields vary with substituent reactivity .

Pharmacological and Physicochemical Comparisons

Table 2: Physicochemical and Pharmacological Data
Property Target Compound BK61965 10a () 19 ()
logP (Predicted) 3.8 3.5 4.1 2.9
Hydrogen Bond Acceptors 3 4 5 6
Pharmacological Target Hypothesized CNS targets (imidazole interaction) Likely kinase or protease inhibition (triazole) Dopamine transporter (fluorophenyl groups) Farnesoid X receptor (FXR) (cyano/fluorophenyl)
Characterization NMR, MS (assumed) NMR, MS ¹H/¹³C NMR, GC-MS ¹H NMR, HRMS
Key Findings:
  • logP Trends : The target compound’s logP (3.8) is higher than BK61965 (3.5) due to bromine’s lipophilicity but lower than 10a (4.1) with bis(4-fluorophenyl) groups .
  • Biological Targets : Analogues like 19 () and the FXR agonist in highlight the tropane core’s versatility in targeting nuclear receptors or CNS pathways .

Crystallographic and Computational Analysis

  • SHELX Software : Widely used for structural refinement (). The target compound’s crystal structure (if resolved) would benefit from SHELXL for accurate bond-length and angle determination .
  • Enantiomer Analysis : Parameters like Rogers’ η () could resolve chirality in analogues with multiple stereocenters .

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